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Compound of Interest

Compound Name: ML-323

Cat. No.: B609141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ML-323, a

potent and selective small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex. The

information presented herein is intended for researchers, scientists, and professionals in the

field of drug development.

Core Mechanism of Inhibition
ML-323 is a reversible, allosteric inhibitor that targets the USP1-UAF1 deubiquitinase complex.

[1][2] It exhibits a mixed-mode inhibition mechanism, indicating that it can bind to both the free

enzyme and the enzyme-substrate complex.[2][3] This inhibitory action is highly selective for

USP1-UAF1 over other deubiquitinases (DUBs), deSUMOylases, and deneddylases.[3][4]

Cryo-electron microscopy (cryo-EM) studies have revealed that ML-323 binds to a cryptic,

hydrophobic pocket within the USP1 catalytic domain, approximately 9 Å from the active site

cysteine.[5] This binding displaces a portion of the hydrophobic core of USP1, inducing

conformational changes that disrupt the catalytic triad (Cys90, His593, Asp751) and ultimately

inhibit the enzyme's deubiquitinating activity.[5][6][7] Hydrogen-deuterium exchange (HDX)

analysis further supports that ML-323 binds away from the active site and does not disrupt the

association between USP1 and UAF1.[3]

Impact on Downstream Signaling Pathways
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The USP1-UAF1 complex is a key regulator of the DNA damage response, primarily through its

deubiquitination of two critical substrates: Proliferating Cell Nuclear Antigen (PCNA) and

Fanconi Anemia Complementation Group D2 (FANCD2).[4][8][9][10] By inhibiting USP1-UAF1,

ML-323 prevents the deubiquitination of mono-ubiquitinated PCNA (PCNA-Ub) and FANCD2

(FANCD2-Ub), leading to their accumulation in cells.[3][9][11]

The accumulation of PCNA-Ub and FANCD2-Ub has significant downstream consequences:

Inhibition of Translesion Synthesis (TLS): USP1-mediated deubiquitination of PCNA is a

crucial step in the regulation of TLS, a DNA damage tolerance pathway.[6][12] By preventing

this, ML-323 disrupts TLS, rendering cells more sensitive to DNA damaging agents.[3][4]

Disruption of the Fanconi Anemia (FA) Pathway: The deubiquitination of FANCD2 is essential

for the proper functioning of the FA pathway, which is critical for the repair of interstrand

crosslinks (ICLs).[6][8] ML-323's inhibition of this process impairs ICL repair.[3][4]

Due to its simultaneous targeting of both the TLS and FA pathways, ML-323 can potentiate the

cytotoxicity of DNA cross-linking agents like cisplatin in cancer cells.[3][4][9][11]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of ML-
323 on USP1-UAF1.

Parameter Value Assay Method Reference

IC50 76 nM
Ubiquitin-Rhodamine

(Ub-Rho)
[1][2]

IC50 174 nM
K63-linked diubiquitin

(di-Ub)
[2]

IC50 820 nM
Monoubiquitinated

PCNA (Ub-PCNA)
[2]

Ki 68 nM Free enzyme [2]

K'i 183 nM
Enzyme-substrate

complex
[2]
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Table 1: In Vitro Inhibitory Activity of ML-323 against USP1-UAF1

Compou

nd

USP1/U

AF1

IC50

(µM)

USP2

IC50

(µM)

USP5

IC50

(µM)

USP7

IC50

(µM)

USP8

IC50

(µM)

USP12/4

6 IC50

(µM)

Referen

ce

ML-323 0.076 >114 (NI) >114 (NI) >114 (NI) >114 (NI) >114 (NI) [13]

GW7647 5 >114 NI 44 NI 12 [13]

Pimozide 2 NI NI 47 NI NI [13]

C527 0.88 ND 1.65 ND ND 5.97 [13]

Table 2: Selectivity Profile of ML-323 Compared to Other USP1 Inhibitors NI: No significant

inhibition observed at the highest concentration tested. ND: Not determined.

Experimental Protocols
Biochemical Inhibition Assays
1. Ubiquitin-Rhodamine 110 (Ub-Rho) Assay: This high-throughput screening assay monitors

USP1-UAF1 activity using ubiquitin-rhodamine 110 as a fluorogenic substrate. The assay is

typically miniaturized to a 1,536-well format.[1]

Protocol:

Dispense USP1-UAF1 enzyme into assay plates.

Add ML-323 at varying concentrations.

Initiate the reaction by adding the Ub-Rho substrate.

Monitor the increase in fluorescence resulting from the cleavage of the substrate.

Calculate IC50 values from the dose-response curves.

2. Di-ubiquitin (di-Ub) Cleavage Assay: This gel-based assay directly visualizes the cleavage of

a di-ubiquitin substrate by USP1-UAF1.
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Protocol:

Prepare a reaction mixture containing USP1-UAF1, K63-linked di-ubiquitin, and varying

concentrations of ML-323 in a suitable buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL

BSA, 0.5 mM EDTA, 1 mM DTT).[9]

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[9]

Quench the reaction by adding Laemmli sample buffer.[9]

Separate the reaction products (mono-ubiquitin and di-ubiquitin) by SDS-PAGE.[9]

Stain the gel with Coomassie Blue and quantify the band intensities to determine the

extent of inhibition.[9]

Cellular Assays
1. Western Blotting for PCNA and FANCD2 Ubiquitination: This method is used to assess the

on-target effect of ML-323 in cells by monitoring the ubiquitination status of USP1-UAF1

substrates.

Protocol:

Culture cells (e.g., H596, U2OS, HEK293T) and treat with ML-323, a DNA damaging

agent (e.g., cisplatin), or a combination of both.[3][9]

Lyse the cells and separate the proteins by SDS-PAGE.

Transfer the proteins to a membrane and probe with specific antibodies against PCNA or

FANCD2.

Detect and quantify the bands corresponding to the unmodified and mono-ubiquitinated

forms of the proteins. An increase in the ubiquitinated form indicates USP1-UAF1

inhibition.[3]

2. Colony-Forming Assay: This assay evaluates the ability of ML-323 to potentiate the

cytotoxicity of DNA damaging agents.
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Protocol:

Seed cells at a low density in multi-well plates.[1]

Treat the cells with ML-323 alone, a DNA damaging agent (e.g., cisplatin or UV irradiation)

alone, or a combination of both.[1]

After the treatment period (e.g., 48 hours), replace the medium with fresh growth medium

and allow the cells to form colonies for 5-10 days.[1]

Fix and stain the colonies (e.g., with crystal violet).[1]

Count the colonies (typically >50 cells) to determine the cell survival fraction and assess

the synergistic effect of the combination treatment.[1]
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Caption: Signaling pathway of USP1-UAF1 and its inhibition by ML-323.
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Caption: Experimental workflow for characterizing ML-323.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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